molecular formula C22H20N2O2S B3597965 2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide

2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide

Cat. No.: B3597965
M. Wt: 376.5 g/mol
InChI Key: OTPQIGKQPOYNFL-UHFFFAOYSA-N
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Description

2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide is a complex organic compound with the molecular formula C22H20N2O2S and a molecular weight of 376.47 g/mol . This compound is characterized by its unique structure, which includes a thiophene ring, a benzamido group, a cyclopropyl group, and a 4-methylphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide involves multiple steps, typically starting with the preparation of the thiophene ring. The synthetic route often includes the following steps:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamido Group: This step involves the reaction of the thiophene derivative with benzoyl chloride in the presence of a base such as pyridine.

    Cyclopropyl Group Addition: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.

    Attachment of the 4-Methylphenyl Group: This is typically done through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzamido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular responses.

Comparison with Similar Compounds

2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14-7-9-15(10-8-14)18-13-27-22(19(18)21(26)23-17-11-12-17)24-20(25)16-5-3-2-4-6-16/h2-10,13,17H,11-12H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPQIGKQPOYNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3CC3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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